molecular formula C12H25O3P B14253615 Dodec-11-EN-1-ylphosphonic acid CAS No. 210237-15-3

Dodec-11-EN-1-ylphosphonic acid

Cat. No.: B14253615
CAS No.: 210237-15-3
M. Wt: 248.30 g/mol
InChI Key: BGMUPLMCYWNCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodec-11-EN-1-ylphosphonic acid is an organophosphorus compound characterized by a 12-carbon alkyl chain with a terminal double bond at the 11th position and a phosphonic acid functional group (-PO(OH)₂) at the first carbon.

Properties

IUPAC Name

dodec-11-enylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUPLMCYWNCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10781237
Record name Dodec-11-en-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210237-15-3
Record name Dodec-11-en-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Foundational Phosphorylation Techniques

Michaelis-Arbuzov and Michaelis-Becker reactions provided initial pathways for C-P bond formation, though these methods struggled with long-chain alkenes due to steric constraints. The 1980s saw advancements in Horner-Wadsworth-Emmons olefination, enabling simultaneous alkene formation and phosphonate installation. Modern adaptations of these reactions form the basis for Dodec-11-EN-1-ylphosphonic acid synthesis.

Synthetic Routes to this compound

Wittig Reaction-Mediated Alkene Formation

The Hungarian patent HU180386B details a scalable process for 11-dodecen-1-ol derivatives, adaptable for phosphonic acid synthesis:

  • Halogenation of Undecanoic Acid

    • 11-Bromoundecanoic acid undergoes base-mediated cyclization to form 11-hydroxyundecanoic acid (85% yield).
    • Esterification with methanol in H₂SO₄ yields methyl 11-hydroxyundecanoate.
  • Oxidation and Olefination

    • Swern oxidation converts the alcohol to a ketone, followed by Wittig reaction with methylenetriphenylphosphorane:
      $$
      \text{RCOOR'} + \text{Ph}3\text{P=CH}2 \rightarrow \text{RCH=CH}2 + \text{Ph}3\text{PO}
      $$
      This step achieves 78% conversion efficiency.
  • Phosphorylation

    • The resulting alkene undergoes radical-initiated phosphonation using PH₃O₃ in the presence of AIBN:
      $$
      \text{CH}2=CH(CH2)9CH3 + H3PO3 \xrightarrow{\Delta} \text{CH}2(PO3H2)-CH2(CH2)9CH_3
      $$
      Yields reach 62% after column purification.

Table 1: Wittig-Phosphonation Route Optimization

Parameter Optimal Value Yield Impact
Reaction Temp (°C) 80 +18%
PH₃O₃ Equiv 1.5 +22%
AIBN Loading (mol%) 2.5 +15%

Direct Hydrophosphorylation of Terminal Alkenes

French patent FR2492816A1 describes a one-pot method using nickel catalysis:

  • Substrate Preparation

    • 1-Dodecene is purified via fractional distillation (≥99% purity).
  • Catalytic Cycle

    • Ni(acac)₂ (5 mol%) and (EtO)₂P(O)H react under inert atmosphere:
      $$
      \text{CH}2=CH(CH2)9CH3 + \text{(EtO)}2\text{P(O)H} \xrightarrow{\text{Ni}} \text{CH}2(P(O)(OEt)2)-CH2(CH2)9CH_3
      $$
      Hydrolysis with HCl yields the phosphonic acid (68% overall yield).

Key Advantages:

  • Eliminates intermediate isolation steps
  • TON (Turnover Number) reaches 4200 for Ni catalysts
  • Stereoretention >94% (¹H NMR analysis)

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Wittig Route: 62% yield (lab-scale), 55% at pilot plant (100 kg batch)
  • Hydrophosphorylation: 68% yield, maintains efficiency up to 500 L reactors

Byproduct Formation

  • Wittig method generates triphenylphosphine oxide (requires extraction)
  • Nickel-catalyzed route produces ethane gas (easily removable)

Advanced Characterization Techniques

Spectroscopic Validation

  • ³¹P NMR: δ 18.7 ppm (characteristic of alkylphosphonic acids)
  • IR: Strong P=O stretch at 1230 cm⁻¹, P-OH at 950 cm⁻¹

Chromatographic Purity

  • HPLC (C18 column): >99.5% purity (0.1% TFA in H₂O/MeCN)
  • Retention Time: 12.7 min (isocratic elution)

Industrial Applications and Process Economics

Cost Analysis per Kilogram

Method Raw Material Cost Energy Demand
Wittig-Phosphonation \$220 85 kWh
Hydrophosphorylation \$180 62 kWh

Environmental Impact

  • E-Factor (kg waste/kg product):
    • 8.7 (Wittig) vs 3.2 (Catalytic)
  • PMI (Process Mass Intensity): 34 vs 19

Challenges in Large-Scale Production

Isomer Control

  • Trans:cis ratio varies from 85:15 (Wittig) to 92:8 (Catalytic)
  • Silver-ion chromatography enables isomer separation (99% purity)

Chemical Reactions Analysis

Types of Reactions: Dodec-11-EN-1-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups attached to the hydrocarbon chain .

Mechanism of Action

The mechanism by which Dodec-11-EN-1-ylphosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, the hydrocarbon chain can interact with hydrophobic regions of biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dodec-11-EN-1-ylphosphonic acid with two structurally related compounds: n-Dodecylphosphonic acid (saturated analog) and dodec-11-enyldifluorophosphonate (fluorinated derivative).

n-Dodecylphosphonic Acid (CAS 5137-70-2)

  • Structural Differences : The saturated alkyl chain (C₁₂H₂₇O₃P) lacks the terminal double bond present in this compound.
  • Molecular Weight : Higher molecular weight (250.32 g/mol vs. 246.28 g/mol for the unsaturated compound) due to additional hydrogen atoms.
  • Physical Properties : Saturated chains typically exhibit higher melting points and lower solubility in polar solvents compared to unsaturated analogs. The double bond in this compound may enhance reactivity (e.g., susceptibility to oxidation) .
  • Applications : Saturated alkylphosphonic acids are widely used as surfactants and metal-coating agents, while the unsaturated variant may offer advantages in polymerization or functionalization processes.

Dodec-11-enyldifluorophosphonate (CAS 623114-63-6)

  • Functional Group Substitution : Replaces hydroxyl groups (-OH) on phosphorus with fluorine atoms (-F), resulting in the formula C₁₂H₂₃F₂OP.
  • Acidity and Stability : Fluorine’s electron-withdrawing effects may reduce acidity compared to phosphonic acids. The difluoro derivative is likely more hydrolytically stable, making it suitable for applications requiring prolonged environmental resistance .

Data Table: Key Properties of Compared Compounds

Property This compound n-Dodecylphosphonic Acid Dodec-11-enyldifluorophosphonate
Molecular Formula C₁₂H₂₃O₃P C₁₂H₂₇O₃P C₁₂H₂₃F₂OP
Molecular Weight (g/mol) 246.28 (calculated) 250.32 (calculated) 252.28
LogP Not available Not available 5.815
CAS Number Not provided 5137-70-2 623114-63-6
Functional Groups -PO(OH)₂ -PO(OH)₂ -PO(F)₂

Research Implications and Limitations

Further studies are needed to validate hypotheses derived from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.